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molecular formula C12H7ClN4O B8695033 5-(6-chloropyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

5-(6-chloropyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

Cat. No. B8695033
M. Wt: 258.66 g/mol
InChI Key: KNMWALHVOYIJJM-UHFFFAOYSA-N
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Patent
US08486979B2

Procedure details

The title compound was prepared according to the procedure of Example 1 using N′-hydroxynicotinimidamide (Tyger) and 6-chloronicotinoyl chloride (Aldrich). 1H NMR (300 MHz, CDCl3) δ 7.48 (dd, J=7.6, 5.3 Hz, 1 H), 7.57 (d, J=8.5 Hz, 1 H), 8.40-8.48 (m, 2 H), 8.80 (dd, J=4.7, 1.7 Hz, 1 H), 9.24 (d, J=2.4 Hz, 1 H), 9.40 (d, J=2.4 Hz, 1 H) ppm; MS (DCI/NH3) m/z 259 (M+H)+, 261 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([NH2:10])[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][CH:5]=1.[Cl:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](Cl)=O)=[CH:14][N:13]=1.N>>[Cl:11][C:12]1[N:13]=[CH:14][C:15]([C:16]2[O:1][N:2]=[C:3]([C:4]3[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=3)[N:10]=2)=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C1=CN=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C1=NC(=NO1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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